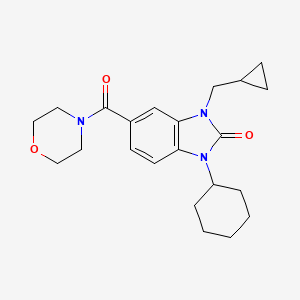

![molecular formula C16H16ClNO2S B5568315 2-[(4-chlorobenzyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5568315.png)

2-[(4-chlorobenzyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of tetrahydroisoquinoline derivatives often involves complex organic reactions that enable the introduction of various functional groups into the isoquinoline framework. For instance, Xu Liu et al. (2016) reported the synthesis of heterocyclic derivatives via a visible-light-promoted reaction, which could potentially be applied to synthesize the given compound by modifying the substrates and reaction conditions (Liu et al., 2016).

Molecular Structure Analysis

The molecular structure of tetrahydroisoquinoline derivatives is characterized by a bicyclic ring system that includes a six-membered benzene ring fused to a five-membered ring containing a nitrogen atom. The presence of the sulfonyl group and a chlorobenzyl moiety in the given compound would influence its electronic properties and molecular conformation. Studies on similar compounds, such as those by Ohba et al. (2012), provide insights into how substituents affect the molecular structure and intramolecular interactions (Ohba et al., 2012).

Chemical Reactions and Properties

Tetrahydroisoquinoline derivatives participate in various chemical reactions, reflecting their chemical reactivity and functional group compatibility. The sulfonyl moiety can undergo reactions typical for sulfones, such as sulfonylation and nucleophilic substitution, while the chlorobenzyl part might participate in electrophilic aromatic substitution. Research by Kim et al. (2018) on oxidative α-cyanation of tetrahydroisoquinolines demonstrates the type of chemical transformations these compounds can undergo (Kim et al., 2018).

Applications De Recherche Scientifique

Nanosized N-sulfonated Brönsted Acidic Catalysts : A study by Goli-Jolodar, Shirini, and Seddighi (2016) introduced a novel nanosized N-sulfonic acid, which was used for the efficient synthesis of hexahydroquinolines through a one-pot condensation process. This demonstrates the compound's utility in facilitating organic reactions under solvent-free conditions, yielding products in excellent yields and short reaction times (Goli-Jolodar, Shirini, & Seddighi, 2016).

Stereochemistry in Isoquinoline Compounds : Research by Sugiura et al. (1997) focused on the stereochemistry of certain tetrahydroisoquinoline derivatives, obtained through treatment with bromine and methanol. This study highlights the compound's relevance in understanding and controlling stereochemical outcomes in organic synthesis (Sugiura et al., 1997).

Derivatives and Structural Analysis : A study by Ohba et al. (2012) analyzed various derivatives of 4-fluoroisoquinoline-5-sulfonyl chloride, revealing insights into the molecular structure and steric effects induced by substituents. This research contributes to the broader understanding of molecular interactions and structural dynamics in similar compounds (Ohba, Gomi, Ohgiya, & Shibuya, 2012).

Visible Light-Promoted Synthesis : Liu et al. (2016) described a method for synthesizing heterocyclic derivatives using a visible-light-promoted reaction. This approach underscores the potential of 2-[(4-chlorobenzyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline in photoredox catalysis and organic synthesis (Liu, Cong, Liu, & Sun, 2016).

Anticancer Agent Synthesis : A study presented at the AACR Annual Meeting 2010 by Redda, Gangapuram, and Ardley explored the synthesis of substituted tetrahydroisoquinolines as potential anticancer agents. This highlights the medicinal chemistry applications of the compound, particularly in developing novel pharmaceuticals (Redda, Gangapuram, & Ardley, 2010).

Propriétés

IUPAC Name |

2-[(4-chlorophenyl)methylsulfonyl]-3,4-dihydro-1H-isoquinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClNO2S/c17-16-7-5-13(6-8-16)12-21(19,20)18-10-9-14-3-1-2-4-15(14)11-18/h1-8H,9-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBNGXPVQBUBVMA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)S(=O)(=O)CC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

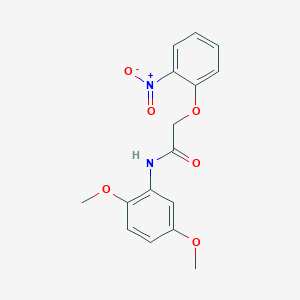

![1-(3,4-dihydroxyphenyl)-2-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]thio}ethanone](/img/structure/B5568264.png)

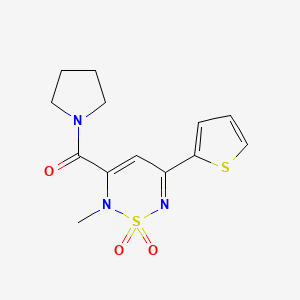

![N-[(3R*,4R*)-3-hydroxy-1-(3-thienylmethyl)piperidin-4-yl]nicotinamide](/img/structure/B5568265.png)

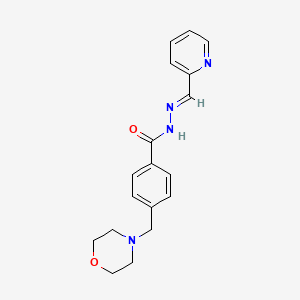

![5-[(benzylamino)sulfonyl]-N-ethyl-2-methoxybenzamide](/img/structure/B5568274.png)

![1-cyclopentyl-5-oxo-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]-3-pyrrolidinecarboxamide](/img/structure/B5568281.png)

![(1-piperidinylmethyl)[2-(2-pyridinyl)ethyl]phosphinic acid](/img/structure/B5568295.png)

![1-[(2,5-diethoxyphenyl)sulfonyl]-1H-imidazole](/img/structure/B5568296.png)

![5-allyl-6-hydroxy-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4(3H)-pyrimidinone](/img/structure/B5568300.png)

![N'-[(2-chloro-3-quinolinyl)methylene]-2-(3-methylphenoxy)acetohydrazide](/img/structure/B5568316.png)

![(3R*,4R*)-3-cyclobutyl-4-methyl-1-{5-[(phenylthio)methyl]-2-furoyl}pyrrolidin-3-ol](/img/structure/B5568324.png)

![5-chloro-2-[(4-nitrobenzyl)oxy]benzaldehyde oxime](/img/structure/B5568332.png)